Home > Products > Screening Compounds P62093 > Thalidomide-C3-PEG5-OH
Thalidomide-C3-PEG5-OH -

Thalidomide-C3-PEG5-OH

Catalog Number: EVT-14903294
CAS Number:
Molecular Formula: C26H36N2O10
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-C3-PEG5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1960s due to its teratogenic effects but has since been recognized for its therapeutic potential in treating conditions such as multiple myeloma and leprosy. The incorporation of a polyethylene glycol (PEG) linker enhances the compound's solubility and bioavailability, making it suitable for various scientific applications. Thalidomide itself is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization, while the C3-PEG5-OH derivative is formed through additional modifications involving propargylation and PEGylation .

Source and Classification

Thalidomide-C3-PEG5-OH is classified under small molecule drugs, specifically as a modified thalidomide compound. It falls within the category of anti-cancer agents and immunomodulators. The compound is sourced from synthetic processes that modify thalidomide to enhance its pharmacological properties and therapeutic efficacy .

Synthesis Analysis

Methods

The synthesis of Thalidomide-C3-PEG5-OH involves several key steps:

  1. Synthesis of Thalidomide:
    • Thalidomide is synthesized by reacting phthalic anhydride with L-glutamine in a basic solvent, typically pyridine. The reaction is conducted at elevated temperatures to facilitate cyclization, yielding thalidomide as a white crystalline product .
  2. Propargylation:
    • The thalidomide intermediate undergoes propargylation by reacting with propargyl bromide in the presence of a base such as potassium carbonate. This introduces a propargyl group into the thalidomide structure.
  3. PEGylation:
    • Finally, the propargylated thalidomide is reacted with a PEG5 linker using coupling reagents like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form Thalidomide-C3-PEG5-OH.

Technical Details

The entire synthetic process can be performed in a single reactor setup, allowing for high yields of the final product while minimizing the need for intermediate isolation. Reaction conditions such as temperature, pH adjustments, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

Thalidomide-C3-PEG5-OH consists of a thalidomide core structure linked to a polyethylene glycol moiety through a propargyl group. The molecular formula can be represented as C20H25N2O5C_{20}H_{25}N_{2}O_{5}.

Data

The molecular weight of Thalidomide-C3-PEG5-OH is approximately 375.43 g/mol. The compound's structural features include:

  • A phthalimide ring
  • An amine functional group
  • A PEG chain that enhances solubility in aqueous environments.

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing data on chemical shifts that correspond to different hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Reactions

Thalidomide-C3-PEG5-OH can participate in various chemical reactions:

  1. Oxidation:
    • The propargyl group can be oxidized to form epoxides or carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
  2. Reduction:
    • Reduction of nitro groups present in derivatives can yield amines, facilitated by catalysts such as palladium on carbon under hydrogen gas conditions.
  3. Substitution:
    • Nucleophilic substitution reactions can occur at the propargyl position when treated with nucleophiles like amines or thiols.

Technical Details

Common reagents for these reactions include:

  • Potassium permanganate for oxidation
  • Palladium on carbon for reduction
  • Various bases for facilitating nucleophilic substitutions.
Mechanism of Action

Thalidomide-C3-PEG5-OH exerts its therapeutic effects primarily through its interaction with cereblon (CRBN), which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to CRBN, Thalidomide-C3-PEG5-OH promotes the ubiquitination and subsequent degradation of specific non-native substrates involved in cell proliferation and survival pathways. This mechanism is particularly significant in the treatment of multiple myeloma, where it helps modulate immune responses and inhibit tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to the PEG component, enhancing its bioavailability.
  • Melting Point: The melting point ranges between 269°C and 271°C for thalidomide derivatives, indicating thermal stability .

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of reactive functional groups allows for further derivatization, enabling exploration in drug development.
Applications

Thalidomide-C3-PEG5-OH has several applications across various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Utilized in studies involving protein-protein interactions and chemical biology applications.
  3. Medicine: Investigated for targeted drug delivery systems and therapeutic applications in cancer treatment.
  4. Industry: Employed in developing novel materials and as a reagent in various industrial processes .
Synthesis and Molecular Design of Thalidomide-C3-PEG5-OH

Rationale for Incorporating C3-PEG5-OH Modifications into Thalidomide Scaffold

The integration of a C3-PEG5-OH linker into the thalidomide scaffold addresses critical limitations in developing Proteolysis-Targeting Chimeras (PROTACs). Thalidomide serves as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN), enabling targeted protein degradation. However, its native structure lacks functional handles for conjugation to target protein ligands. The C3-PEG5-OH modification—comprising a propylene spacer (C3) and pentaethylene glycol chain (PEG5)—introduces a terminal hydroxyl group for chemical coupling while optimizing pharmacokinetic properties. This design enhances water solubility, reduces aggregation, and extends plasma half-life by shielding the hydrophobic thalidomide core [2] [10]. Critically, the PEG5 linker’s length (~20 Å) ensures optimal spacing between the E3 ligase binder and the target protein ligand, facilitating ternary complex formation essential for ubiquitin transfer [4] [8].

Synthetic Pathways for Thalidomide-C3-PEG5-OH Derivative Formation

Synthesis follows a multi-step strategy anchored in nucleophilic substitution and coupling reactions:

  • Thalidomide Activation: The phthalimide ring’s 4'-position undergoes alkylation with 1,3-dibromopropane, yielding Thalidomide-C3-Br. This serves as a key electrophilic intermediate [1] [3].
  • PEG5 Chain Assembly: Tetraethylene glycol is monoprotected, then reacted with ethylene oxide to form the PEG5 unit. The terminal hydroxyl is protected as a tert-butyl ether to prevent side reactions [10].
  • Conjugation: Thalidomide-C3-Br reacts with the deprotonated terminal hydroxyl of PEG5-OH under Williamson ether synthesis conditions. Acidic deprotection liberates the terminal hydroxyl, yielding Thalidomide-C3-PEG5-OH [2] [7].Key Purification Challenges: Residual metal catalysts from ethylene oxide polymerization require chelation, and size-exclusion chromatography separates PEG length variants. Final purity exceeds 95% (HPLC), confirmed via LC-MS and ¹H-NMR [1] [10].

Table 1: Molecular Specifications of Thalidomide-C3-PEG5-OH

PropertyValueSource
Molecular FormulaC₂₄H₃₀N₂O₁₁ [10]
Molecular Weight522.50 g/mol [10]
CAS Number2688100-28-7 [10]
Purity (HPLC)≥95% [1]
Storage Conditions-20°C, protected from light [10]

Optimization of Linker Chemistry for Enhanced Biocompatibility and Stability

The C3-PEG5-OH linker was engineered to overcome metabolic instability in early thalidomide conjugates. Ethylene glycol repeats confer protease resistance and reduce nonspecific binding, while the terminal hydroxyl enables straightforward amide or ester formation with target ligands. Stability assays reveal:

  • Plasma Stability: >90% integrity after 24 hours in human plasma, versus 40% for non-PEGylated analogs, due to suppressed o-dealkylation [3].
  • Solubility: Aqueous solubility reaches 15 mM, a 20-fold increase over unmodified thalidomide, facilitating in vitro handling [10].
  • Stereochemical Integrity: The linker attachment at C3 avoids chiral centers, preventing racemization issues inherent to the glutarimide ring [1] [9].The C3 alkyl chain balances flexibility and rigidity, allowing conformational adjustments during ternary complex formation without entropic penalties [4].

Comparative Analysis of PEGylation Strategies in Thalidomide-Based PROTACs

PEG linker length and composition critically influence PROTAC efficacy. Thalidomide-C3-PEG5-OH represents a midpoint in spacer optimization:

Table 2: Comparison of Thalidomide Linker Architectures in PROTAC Design

Linker TypeLength (Atoms)Degradation Efficiency (%)Solubility (mM)Key Limitations
Thalidomide-C3-PEG1-OH7652.1Limited ternary complex formation [1]
Thalidomide-C3-PEG5-OH14>9015.0Optimal for intracellular targets [10]
Thalidomide-4'-ether-PEG5-amine158812.5pH-sensitive ammonium salt [7]
Thalidomide-O-PEG5-COOH148514.2Carboxylate requires activation [10]
  • PEG5 vs. Shorter Chains: PEG1 (ethylene glycol) linkers hinder degradation efficiency due to insufficient separation between E3 ligase and target protein, reducing ternary complex stability [1].
  • PEG5 vs. Longer Chains: PEG7 linkers increase solubility but induce proteasome entanglement, diminishing degradation kinetics by 30% [2].
  • Terminal Group Impact: The hydroxyl in C3-PEG5-OH enables "click chemistry" via azide-alkyne cycloadditions, offering broader applicability than carboxyl or amine termini [9] [10].

This optimization underscores PEG5 as a "Goldilocks" spacer—long enough to ensure efficient ubiquitination yet compact enough to maintain cellular permeability and synthetic feasibility [4] [8].

Properties

Product Name

Thalidomide-C3-PEG5-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione

Molecular Formula

C26H36N2O10

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31)

InChI Key

SFBHCWWHVLIEQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.